molecular formula C21H21N3O5 B7707596 N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)-3-nitrobenzamide

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)-3-nitrobenzamide

Numéro de catalogue: B7707596
Poids moléculaire: 395.4 g/mol
Clé InChI: IFRHQTFEMLEHRH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)-3-nitrobenzamide, also known as HMQ-TFA, is a synthetic compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair.

Applications De Recherche Scientifique

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)-3-nitrobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Its ability to inhibit PARP makes it a promising candidate for cancer therapy, as PARP inhibitors have been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. This compound has also been studied for its neuroprotective effects in Alzheimer's disease and Parkinson's disease. In addition, it has been shown to have cardioprotective effects in ischemia-reperfusion injury.

Mécanisme D'action

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)-3-nitrobenzamide acts as a competitive inhibitor of PARP, which is involved in DNA repair. PARP inhibitors prevent the repair of single-strand DNA breaks, leading to the accumulation of double-strand DNA breaks and ultimately cell death. This compound has been shown to be a potent PARP inhibitor, with an IC50 value of 0.1 μM.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer therapy. It has also been shown to reduce oxidative stress and inflammation in neurodegenerative diseases. In addition, it has been shown to reduce infarct size and improve cardiac function in animal models of ischemia-reperfusion injury.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)-3-nitrobenzamide in lab experiments is its potency as a PARP inhibitor. It has been shown to be more potent than other PARP inhibitors such as olaparib and veliparib. However, this compound is a synthetic compound and may not be readily available for all researchers. In addition, its high potency may also lead to off-target effects, which may limit its use in certain experiments.

Orientations Futures

There are several future directions for research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)-3-nitrobenzamide. One area of interest is the development of this compound analogs with improved pharmacokinetic properties. Another area of interest is the investigation of this compound in combination with other chemotherapeutic agents for cancer therapy. Furthermore, the potential use of this compound in other diseases such as diabetes and inflammation warrants further investigation. Overall, this compound has shown great potential in scientific research and holds promise for the development of novel therapies for various diseases.

Méthodes De Synthèse

The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)-3-nitrobenzamide involves the reaction of 2-hydroxy-6-methylquinoline with 3-nitrobenzoyl chloride in the presence of triethylamine. The resulting product is then treated with 2-methoxyethylamine to obtain this compound. This synthesis method has been reported in several research articles and has been found to be effective in obtaining high yields of this compound.

Propriétés

IUPAC Name

N-(2-methoxyethyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5/c1-14-6-7-19-16(10-14)11-17(20(25)22-19)13-23(8-9-29-2)21(26)15-4-3-5-18(12-15)24(27)28/h3-7,10-12H,8-9,13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFRHQTFEMLEHRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(CCOC)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.